molecular formula C20H23NO7S B5819396 diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B5819396
M. Wt: 421.5 g/mol
InChI Key: DJSDQNSUPJNHJL-UHFFFAOYSA-N
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Description

Diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a thiophene-based derivative functionalized with a 2-methoxyphenoxy acetyl group at the 5-position. Thiophene derivatives are widely studied for their optoelectronic, pharmaceutical, and agrochemical applications due to their structural versatility and tunable properties.

Properties

IUPAC Name

diethyl 5-[[2-(2-methoxyphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7S/c1-5-26-19(23)16-12(3)17(20(24)27-6-2)29-18(16)21-15(22)11-28-14-10-8-7-9-13(14)25-4/h7-10H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSDQNSUPJNHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiophene Derivatives

Diethyl 5-Amino-3-Methyl-2,4-Thiophenedicarboxylate (CAS 4815-30-9)
  • Structure: Amino group at the 5-position.
  • Properties: Acts as a precursor for acylated or substituted derivatives.
  • Applications : Intermediate in synthesizing bioactive thiophenes (e.g., pesticides, optoelectronic materials) .
Diethyl 5-Acetamido-3-Methyl-2,4-Thiophenedicarboxylate (CAS 4815-41-2)
  • Structure: Acetamido group replaces the amino moiety.
  • Properties: Crystallographic data confirm planar thiophene rings and hydrogen-bonded networks . Higher lipophilicity compared to the amino precursor, influencing solubility.
  • Synthesis: Acetylation of the amino precursor with acetic anhydride .
Diethyl 5-Isothiocyanato-3-Methyl-2,4-Thiophenedicarboxylate (CAS 304898-01-9)
  • Structure : Isothiocyanate (-NCS) group at the 5-position.
  • Properties : Reactive intermediate for forming thiourea derivatives. Molecular weight 299.36 g/mol .
  • Applications : Used in conjugation reactions for drug discovery or polymer chemistry.

Functionalized Derivatives with Heterocyclic Moieties

Diethyl 5-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)Sulfanyl]Acetamido]-3-Methyl-2,4-Thiophenedicarboxylate (CAS 315682-32-7)
  • Structure: Thieno[2,3-d]pyrimidine-linked sulfanyl acetamido group.
  • Properties : Enhanced π-conjugation for optoelectronic applications. Commercial availability suggests industrial relevance .
Diethyl 5-{[3-Allyl-5-(4-Fluorophenyl)-4-Oxothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamido-3-Methyl-2,4-Thiophenedicarboxylate
  • Structure: Fluorophenyl-substituted thienopyrimidine.
  • Properties: Potential pharmaceutical applications due to fluorinated aromatic systems .

Substituent Effects on Properties

Substituent Key Impact Example Compounds
Amino (-NH₂) High reactivity for derivatization; moderate lipophilicity CAS 4815-30-9
Acetamido (-NHCOCH₃) Increased lipophilicity; crystallinity confirmed via X-ray CAS 4815-41-2
Isothiocyanate (-NCS) Electrophilic reactivity for conjugation CAS 304898-01-9
2-Methoxyphenoxy Acetyl Enhanced steric bulk; potential for π-π interactions in binding Target Compound

Physicochemical and Thermal Properties

  • Thermal Stability : Derivatives like those in show decomposition temperatures >250°C (TGA), attributed to robust thiophene cores .
  • Solubility: The 2-methoxyphenoxy group may reduce solubility in polar solvents compared to acetamido or amino analogs.

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